N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]thiophene-2-carbohydrazide
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Overview
Description
N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]thiophene-2-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring, a chlorobenzyl group, and an ethoxyphenyl group. Its molecular formula is C24H21ClN2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]thiophene-2-carbohydrazide typically involves the condensation of 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde with thiophene-2-carbohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]thiophene-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(2,3-dichlorophenoxy)acetohydrazide
- N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-(5-isopropyl-2-methylphenoxy)acetohydrazide
Uniqueness
N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]thiophene-2-carbohydrazide is unique due to its specific structural features, such as the presence of a thiophene ring and the combination of chlorobenzyl and ethoxyphenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
Molecular Formula |
C21H19ClN2O3S |
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Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O3S/c1-2-26-19-12-16(13-23-24-21(25)20-4-3-11-28-20)7-10-18(19)27-14-15-5-8-17(22)9-6-15/h3-13H,2,14H2,1H3,(H,24,25)/b23-13+ |
InChI Key |
UXEGJZWNMRTLOU-YDZHTSKRSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CS2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CS2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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